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Compound of Interest

Compound Name: (Rac)-SNC80

Cat. No.: B1230516 Get Quote

(Rac)-SNC80, a non-peptidic delta-opioid receptor (DOR) agonist, has been a critical tool in

opioid research for nearly two decades. Its unique diarylmethylpiperazine structure has served

as a scaffold for extensive structure-activity relationship (SAR) studies aimed at developing

novel therapeutic agents with improved selectivity and pharmacological profiles. This technical

guide provides an in-depth analysis of the SAR of (Rac)-SNC80, presenting key quantitative

data, detailed experimental protocols, and visual representations of associated signaling

pathways and experimental workflows.

Core Structure-Activity Relationships
The SAR of SNC80 and its analogs has revealed several key structural features that govern

their affinity and selectivity for the delta-opioid receptor. Modifications to various parts of the

molecule, including the piperazine ring, the benzhydryl moiety, and the N,N-diethylbenzamide

group, have led to significant changes in pharmacological activity.

Quantitative SAR Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or

IC50) of SNC80 and a selection of its key analogs at the delta (δ), mu (μ), and kappa (κ) opioid

receptors. These data are compiled from various radioligand binding and functional assays.

Table 1: Binding Affinities (Ki, nM) of SNC80 and Analogs at Opioid Receptors
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Compound
δ-OR (Ki,
nM)

μ-OR (Ki,
nM)

κ-OR (Ki,
nM)

Selectivity
(μ/δ)

Selectivity
(κ/δ)

(Rac)-SNC80 1.3 643 322 495 248

(+)-SNC80 0.9 1500 1200 1667 1333

(-)-SNC80 130 >10000 >10000 >77 >77

SNC162 0.625 5500 - 8700 -

Compound

24
24 - - - -

BW373U86 - - -

~10-fold

selective for δ

over μ

-

Data compiled from multiple sources.[1][2][3][4]

Table 2: Functional Activity of SNC80 and Analogs

Compound Assay
Potency
(EC50/IC50, nM)

Efficacy

(Rac)-SNC80 Mouse Vas Deferens IC50: 2.73 Full Agonist

(Rac)-SNC80 Guinea Pig Ileum IC50: 5457 Weak Agonist

(Rac)-SNC80
Adenylyl Cyclase

Inhibition
EC50: 9.2 Full Agonist

Compound 24 [35S]GTPγS Binding - Full Agonist

Compound 25 [35S]GTPγS Binding - Full Agonist

Data compiled from multiple sources.[5]

Key Experimental Protocols
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The characterization of SNC80 and its analogs relies on a suite of in vitro and in vivo assays.

The following are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for opioid receptors.

Materials:

Membrane preparations from cells expressing cloned human or rodent opioid receptors (δ, μ,

κ).

Radioligands: [3H]Naltrindole (for DOR), [3H]DAMGO (for MOR), [3H]U-69,593 (for KOR).

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

Non-specific binding control: Naloxone (10 μM).

Test compounds (SNC80 and analogs) at various concentrations.

Scintillation cocktail and scintillation counter.

Procedure:

Thaw membrane preparations on ice.

In a 96-well plate, add incubation buffer, radioligand, and either vehicle, non-specific binding

control, or test compound at varying concentrations.

Add the membrane preparation to initiate the binding reaction.

Incubate at 25°C for 60-120 minutes.

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B)

using a cell harvester.

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using

a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value (concentration of test compound that inhibits 50% of specific

binding) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay
Objective: To measure the functional activity (potency and efficacy) of compounds by

quantifying G-protein activation.

Materials:

Membrane preparations from cells expressing the opioid receptor of interest.

[35S]GTPγS radioligand.

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM

EDTA.

GDP (10 μM).

Test compounds (agonists) at various concentrations.

Non-specific binding control: unlabeled GTPγS (10 μM).

Procedure:

Pre-incubate membranes with GDP for 15 minutes on ice.

In a 96-well plate, add assay buffer, [35S]GTPγS, GDP, and either vehicle, non-specific

binding control, or test compound.

Add the pre-incubated membranes to start the reaction.
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Incubate at 30°C for 60 minutes.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold buffer.

Quantify the bound [35S]GTPγS using a scintillation counter.

Calculate the net agonist-stimulated binding and determine EC50 and Emax values from

concentration-response curves.

Adenylyl Cyclase Inhibition Assay
Objective: To assess the functional consequence of receptor activation on a downstream

signaling pathway.

Materials:

Whole cells expressing the opioid receptor of interest.

Forskolin (to stimulate adenylyl cyclase).

Test compounds (agonists) at various concentrations.

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

Plate cells in a 96-well plate and allow them to adhere.

Pre-incubate the cells with the test compound for 15-30 minutes.

Stimulate the cells with forskolin for a defined period (e.g., 10-15 minutes) to induce cAMP

production.

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP

assay kit according to the manufacturer's instructions.
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Generate concentration-response curves to determine the EC50 for the inhibition of

forskolin-stimulated cAMP accumulation.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for DOR agonists and a typical

workflow for SAR studies.
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Caption: Canonical G-protein signaling pathway for SNC80 at the delta-opioid receptor.
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Caption: A typical experimental workflow for structure-activity relationship studies of SNC80.
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Conclusion
The extensive SAR studies on (Rac)-SNC80 have provided invaluable insights into the

structural requirements for high-affinity and selective delta-opioid receptor agonists. The data

clearly indicate that the stereochemistry of the molecule, substitutions on the aromatic rings,

and the nature of the piperazine N-substituent are all critical determinants of pharmacological

activity. This knowledge continues to guide the design of novel DOR ligands with potential

therapeutic applications in pain management, depression, and other neurological disorders.

The detailed protocols and workflows presented here serve as a resource for researchers in

the field of opioid drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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